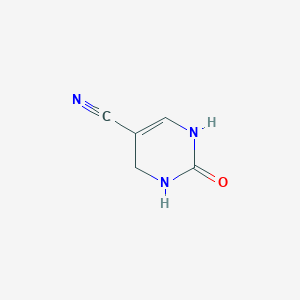

2-Oxo-1,2,3,4-Tetrahydropyrimidin-5-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered significant attention in various fields of scientific research. This compound is a key moiety present in numerous natural, synthetic, and semi-synthetic chemical building blocks. It exhibits multiple therapeutic and pharmacological activities, making it a valuable subject of study in medicinal chemistry and pharmaceutical industries .

Wissenschaftliche Forschungsanwendungen

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex heterocyclic compounds.

Biology: It serves as a key intermediate in the study of biological processes and pathways.

Medicine: The compound exhibits antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.

Industry: It is used in the production of various pharmaceuticals and agrochemicals

Wirkmechanismus

Target of Action

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound . It has been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound’s mode of action is primarily through the inhibition of β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects the biochemical pathways related to β-glucuronidase, a key enzyme involved in the metabolism of glucuronides . By inhibiting this enzyme, the compound can alter the metabolic pathways and lead to various downstream effects.

Result of Action

The result of the compound’s action is primarily the inhibition of β-glucuronidase activity . This can lead to a decrease in the metabolism of glucuronides, which can have various effects at the molecular and cellular levels. For example, it can lead to the accumulation of certain substances in the body, which can have therapeutic effects .

Action Environment

The action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be influenced by various environmental factors. For example, the compound’s synthesis involves the use of aerobic conditions . This suggests that the presence of oxygen may influence the compound’s action, efficacy, and stability. Additionally, the compound’s synthesis involves a green catalyst and solvent-free conditions , which suggests that it may be more stable and effective in environmentally friendly conditions.

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in light-induced dehydrogenation reactions . The rate of these reactions can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .

Cellular Effects

It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .

Molecular Mechanism

It is known that this compound can undergo light-induced dehydrogenation . A mechanism concerning an electron transfer from the excited state of the compound to acetonitrile has been proposed for this reaction .

Temporal Effects in Laboratory Settings

It is known that the rate of light-induced dehydrogenation of this compound can be influenced by the nature of the substituent on the 4- and 5-positions of the heterocyclic ring .

Dosage Effects in Animal Models

It is known that derivatives of this compound can exhibit high inhibitory activity against superoxide generation by mitochondria in the liver and in transformed tissue of tumor-bearing rats .

Metabolic Pathways

It is known that this compound can undergo light-induced dehydrogenation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One notable approach involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid, yielding the desired product in high yields .

Industrial Production Methods: In industrial settings, the synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be scaled up using eco-friendly and cost-effective methods. For instance, a green approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This method employs environmentally benign mild reaction conditions and readily available chemicals, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.

Substitution: Substitution reactions involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include lactic acid, urea, and various catalysts. The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of eco-friendly catalysts .

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which exhibit diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides: These compounds exhibit similar biological activities but differ in their sulfur content.

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids:

The uniqueness of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile lies in its versatile synthetic routes, eco-friendly production methods, and diverse biological activities, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential applications in drug development.

Synthesis and Characterization

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives has been achieved through various methods, including ultrasound-assisted synthesis. This method enhances product yields and reduces reaction times compared to traditional approaches. For example, a study reported the synthesis of 6-amino-4-(phenyl derivatives)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with a yield of 95.52% using water as a solvent .

Characterization Techniques:

- FTIR Spectroscopy: Characteristic absorption bands were observed at specific wavelengths indicating functional groups present in the compound.

- NMR Spectroscopy: Proton and carbon NMR spectra provided insights into the molecular structure and environment of hydrogen atoms within the compound.

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 6-amino-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 95.52 | >200 | C=O, C≡N |

| 6-amino-4-(chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 32.52 | >200 | C=O, C≡N |

Antimicrobial Activity

Research has demonstrated that derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine exhibit promising antimicrobial properties. In a comparative study involving various synthesized compounds, several showed significant activity against common bacterial strains. The compounds were evaluated using standard antimicrobial susceptibility testing methods.

Case Study:

A study highlighted the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Antitumor Activity

The antitumor potential of these compounds has also been investigated. For instance, one study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

- Compound 44 demonstrated an IC50 value of 40.54 µg/mL against A549 cells.

- Another derivative showed significant apoptosis induction in cancer cells after treatment .

The biological activity of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives is believed to be linked to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of functional groups like carbonitriles may enhance their reactivity towards biomolecules.

Eigenschaften

IUPAC Name |

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHFPJSHIUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CNC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.